1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea
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Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxin ring and the pyrrolidinone moiety suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed via the reaction of succinic anhydride with an amine, followed by cyclization.
Coupling of the Two Moieties: The benzodioxin and pyrrolidinone moieties can be coupled using a suitable linker, such as a diisocyanate, under controlled conditions.
Introduction of Hydroxyethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxyethyl groups may increase the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the pyrrolidinone and hydroxyethyl groups.
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin ring and an amine group, differing in its functional groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Features the benzodioxin ring and an acetamide group, with different reactivity and applications.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxin and pyrrolidinone moieties, along with the hydroxyethyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXKWBHZWXJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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